![molecular formula C21H22N2O4 B2931645 2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide CAS No. 1424622-32-1](/img/structure/B2931645.png)
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide is a complex organic compound that features a cyano group, a furan ring, and an oxane ring with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a cyanoacrylamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and furan ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(5-phenyl-furan-2-yl)-acrylic acid methyl ester
- 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)malononitrile
- 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide is unique due to its combination of a cyano group, furan ring, and oxane ring with a methoxyphenyl substituent. This structural complexity provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-19-7-3-2-6-18(19)21(8-11-26-12-9-21)15-23-20(24)16(14-22)13-17-5-4-10-27-17/h2-7,10,13H,8-9,11-12,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXATLIUDQERCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
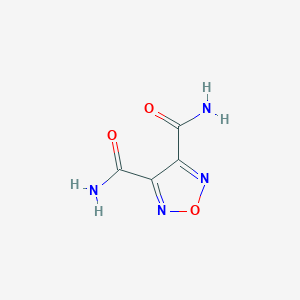
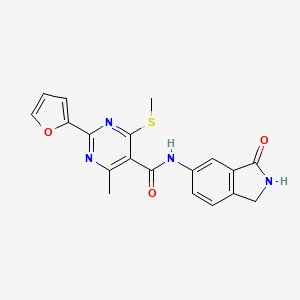

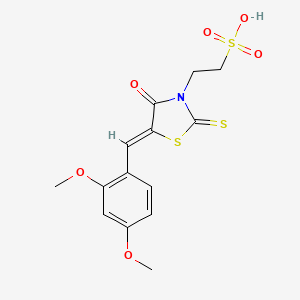
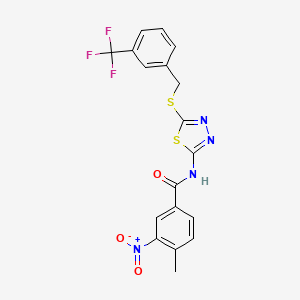
![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)
![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)
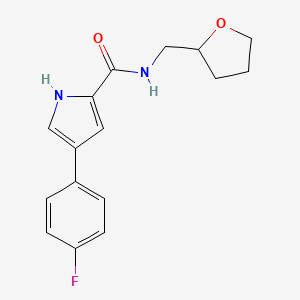

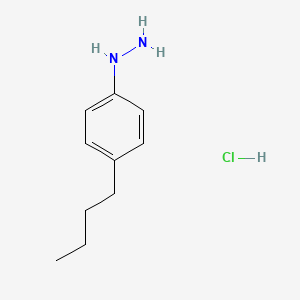
![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)
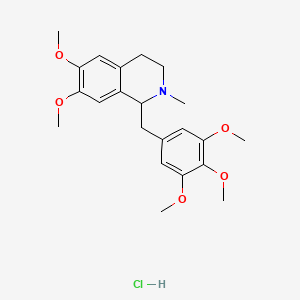
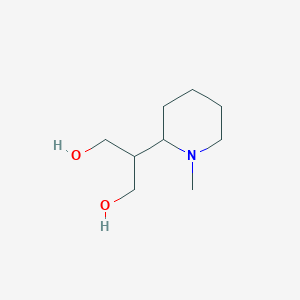
![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)
